molecular formula C10H8BrNO6 B12880855 4-Bromo-5,6-dimethoxy-7-nitro-2-benzofuran-1(3h)-one CAS No. 889-93-0

4-Bromo-5,6-dimethoxy-7-nitro-2-benzofuran-1(3h)-one

Katalognummer: B12880855
CAS-Nummer: 889-93-0
Molekulargewicht: 318.08 g/mol
InChI-Schlüssel: NKLQSWRMBNNBMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-5,6-dimethoxy-7-nitroisobenzofuran-1(3H)-one is a synthetic organic compound that belongs to the class of isobenzofurans

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5,6-dimethoxy-7-nitroisobenzofuran-1(3H)-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Bromination: Introduction of the bromine atom at the 4-position of the isobenzofuran ring.

    Methoxylation: Introduction of methoxy groups at the 5 and 6 positions.

    Nitration: Introduction of the nitro group at the 7-position.

Each of these steps requires specific reaction conditions, such as the use of bromine or brominating agents for bromination, methanol or other methoxylating agents for methoxylation, and nitric acid or other nitrating agents for nitration.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-5,6-dimethoxy-7-nitroisobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Use of nucleophiles such as amines or thiols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could yield various substituted isobenzofurans.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or reagent in biochemical assays.

    Medicine: Potential use in drug discovery and development.

    Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 4-Bromo-5,6-dimethoxy-7-nitroisobenzofuran-1(3H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromo-5,6-dimethoxyisobenzofuran-1(3H)-one: Lacks the nitro group.

    5,6-Dimethoxy-7-nitroisobenzofuran-1(3H)-one: Lacks the bromine atom.

    4-Bromo-7-nitroisobenzofuran-1(3H)-one: Lacks the methoxy groups.

Uniqueness

The presence of both bromine and nitro groups, along with methoxy substituents, makes 4-Bromo-5,6-dimethoxy-7-nitroisobenzofuran-1(3H)-one unique

Eigenschaften

CAS-Nummer

889-93-0

Molekularformel

C10H8BrNO6

Molekulargewicht

318.08 g/mol

IUPAC-Name

4-bromo-5,6-dimethoxy-7-nitro-3H-2-benzofuran-1-one

InChI

InChI=1S/C10H8BrNO6/c1-16-8-6(11)4-3-18-10(13)5(4)7(12(14)15)9(8)17-2/h3H2,1-2H3

InChI-Schlüssel

NKLQSWRMBNNBMO-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C2=C(COC2=O)C(=C1OC)Br)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.